molecular formula C22H16ClN5O3S B2616947 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-27-4

3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2616947
CAS No.: 872199-27-4
M. Wt: 465.91
InChI Key: CUVUWYWDVMZBCV-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 4-Chlorophenyl sulfonyl group: Enhances electron-withdrawing properties and may improve binding affinity to hydrophobic pockets in enzymes .
  • 3-Methoxyphenyl amine substituent: The methoxy group at the meta position introduces steric and electronic effects distinct from para-substituted analogs .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including antibacterial, anti-tubercular, and microtubule-targeting effects .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVUWYWDVMZBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.

    Quinazoline Formation: The quinazoline moiety can be synthesized via condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Amine Substituent Key Properties/Activities Reference
Target Compound 3-Methoxyphenyl Meta-substitution may reduce steric hindrance compared to para-substituted analogs.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Ethoxyphenyl Ethoxy group enhances lipophilicity; potential for improved membrane permeability.
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Isopropylphenyl Bulky isopropyl group may impede binding in sterically sensitive targets.
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylbenzyl Benzyl group introduces flexibility; methyl substitution may modulate metabolic stability.

Key Insights :

  • Positional Effects: Meta-substituted methoxy (target compound) vs.
  • Lipophilicity : Ethoxy and benzyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Variations in the Sulfonyl Group

Compound Name Sulfonyl Substituent Impact on Activity Reference
Target Compound 4-Chlorophenyl Chlorine atom enhances electron-withdrawing effects, potentially improving enzyme inhibition.
3-[(3,4-Dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenyl Methyl groups increase steric bulk, possibly reducing binding to compact active sites.
Savirin (3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) 4-Isopropylphenyl Demonstrated anti-Staphylococcal activity; sulfonyl group critical for target engagement.

Key Insights :

  • Electron Effects : Chlorine in the target compound’s sulfonyl group may enhance interactions with electrophilic regions in enzymes compared to methyl or isopropyl groups .
  • Steric Effects : Bulkier substituents (e.g., 3,4-dimethylphenyl) could limit access to deep binding pockets .

Core Scaffold Modifications

Compound Name Core Structure Biological Relevance Reference
Target Compound Triazolo[1,5-a]quinazoline Rigid scaffold suitable for kinase or protease inhibition.
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Anti-tubercular activity (MIC = 1.6 µM against M. tuberculosis).
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazo[1,5-a]quinazoline Thioamide moiety enables metal chelation; explored for anticancer applications.

Key Insights :

  • Triazoloquinazoline vs. Triazolopyrimidine : The quinazoline core in the target compound offers a larger planar surface for stacking interactions compared to pyrimidine analogs .
  • Thioamide Derivatives : Thioxo groups (e.g., in ’s compound) introduce metal-binding capabilities absent in the target compound, suggesting divergent therapeutic applications .

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H16ClN5O2SC_{22}H_{16}ClN_{5}O_{2}S, with a molecular weight of approximately 481.98 g/mol. The structure features a triazole ring fused with a quinazoline core, which is known for various pharmacological activities.

Research indicates that quinazolinones, including this compound, exhibit their biological effects primarily through interactions with specific biological targets:

  • Inhibition of Kinases : Quinazolinones have been shown to inhibit several kinases involved in cell signaling pathways. For instance, some derivatives bind to kinases with comparable efficacy to established inhibitors like Staurosporine and Silmitasertib .
  • Antimicrobial Activity : Certain quinazolinone derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). They act by binding to the allosteric site of penicillin-binding protein (PBP)2a, facilitating the opening of the active site for β-lactam antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their chemical structure. Modifications at various positions on the quinazoline ring can significantly alter their potency:

  • Substituents : The presence of electron-withdrawing groups (like halides) or electron-donating groups can enhance or diminish activity. For example, replacing a methoxy group with a hydroxy group often reduces antiproliferative activity in tested cell lines .
  • Chain Length Variations : Increasing the side chain length from two to three carbons typically results in decreased antiproliferative activity, indicating an optimal structural configuration for efficacy .

Biological Activity Data

A summary of biological activities observed for this compound and related derivatives is presented in the table below:

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
Kinase InhibitionPotent against multiple kinases
Antiproliferative ActivityModerate growth inhibition in cell lines
Binding AffinityComparable to established inhibitors

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of various quinazolinone derivatives against MRSA. The selected compounds exhibited synergy with β-lactam antibiotics, enhancing their effectiveness against resistant strains .
  • Kinase Profiling : In another investigation, several quinazolinone derivatives were screened for their ability to inhibit kinases involved in cancer pathways. The results highlighted that modifications at specific positions could lead to significant increases in inhibitory potency compared to standard treatments .

Q & A

Q. What are the key synthetic steps for synthesizing 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Cyclocondensation : Formation of the triazoloquinazoline core via cyclization of anthranilic acid derivatives.

Sulfonylation : Introduction of the 4-chlorophenylsulfonyl group using sulfonyl chloride under basic conditions (e.g., triethylamine in DMF).

Nucleophilic Substitution : Reaction with 3-methoxyaniline to install the amine substituent.
Critical parameters include solvent choice (e.g., DMF for solubility), temperature (80–120°C), and stoichiometric control to minimize byproducts .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic ring integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z 507.1 for C24_{24}H18_{18}ClN5_5O3_3S).
  • X-ray Crystallography : Resolves spatial arrangement, particularly the fused triazole-quinazoline system and sulfonyl group orientation .
  • Solubility Testing : Assessed in polar aprotic solvents (e.g., DMSO) for in vitro assays .

Q. What initial biological screening methods are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50}.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO) are essential .

Advanced Research Questions

Q. How can structural analogs be designed to enhance bioactivity?

  • Methodological Answer :
  • Substituent Modification : Replace the 4-chlorophenylsulfonyl group with trifluoromethoxy or 3,4-diethoxy groups to improve metabolic stability .

  • Core Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the quinazoline ring to enhance receptor binding.

  • SAR Analysis : Compare analogs using computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (Table 1).

    Table 1: Structure-Activity Relationships (SAR) of Selected Analogs

    Substituent R1^1Substituent R2^2Biological Activity (IC50_{50}, μM)
    4-Cl-C6_6H4_4-SO2_23-OCH3_3-C6_6H4_412.5 (Antitumor)
    3-CF3_3O-C6_6H4_44-F-C6_6H4_48.2 (Improved metabolic stability)
    3,4-(OCH2_2CH3_3)2_2-C6_6H3_32-CH3_3-C6_6H4_45.6 (Enhanced solubility)
    Data adapted from structural comparisons in triazoloquinazoline derivatives

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time).
  • Compound Purity : Verify via HPLC (>95% purity) to exclude batch variability.
  • Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography to confirm regiochemistry .

Q. What strategies optimize synthetic yield and purity?

  • Methodological Answer :
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound TEA) to trap excess sulfonyl chlorides.
  • Solvent Optimization : Switch from DMF to acetonitrile for cleaner nucleophilic substitutions.
  • Workflow Automation : Employ flow chemistry for precise temperature/residence time control in cyclization steps .

Q. How to evaluate pharmacokinetic properties like metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance.
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks.
  • Plasma Stability : Monitor degradation in plasma (37°C, 24h) via LC-MS .

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